Simeprevir - 923604-59-5

Simeprevir

Catalog Number: EVT-468131
CAS Number: 923604-59-5
Molecular Formula: C38H47N5O7S2
Molecular Weight: 749.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Simeprevir (formerly TMC435) is a macrocyclic NS3/4A hepatitis C virus (HCV) protease inhibitor. [] It exhibits potent activity against genotypes 1, 2, 4, 5, and 6 of HCV. [] Simeprevir plays a crucial role in scientific research as a valuable tool for studying HCV replication and exploring new antiviral strategies.

Future Directions
  • Interferon-Free Regimens: Exploring the efficacy and safety of Simeprevir in combination with other direct-acting antivirals without interferon. [, , ] This approach aims to simplify treatment, reduce side effects, and improve patient compliance.
  • Overcoming Resistance: Investigating strategies to circumvent or manage the emergence of Simeprevir resistance. [, , ] This may involve developing new antiviral agents with distinct resistance profiles or exploring combination therapies that target multiple viral proteins.
  • Expanding Applications: Further exploring the potential of repurposing Simeprevir for other diseases, building upon the initial findings in leishmaniasis. [] This direction could unlock novel therapeutic avenues and maximize the impact of this valuable molecule.

Sofosbuvir

    Compound Description: Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, a key enzyme involved in HCV replication. It is a nucleotide analog inhibitor that acts as a chain terminator, preventing further viral RNA synthesis [, , ].

    Relevance: Sofosbuvir is frequently studied in combination with simeprevir due to their synergistic antiviral effects [, , , , , , , , , , , , , , , , , ]. The combination of these two drugs, often with ribavirin, has demonstrated high efficacy and improved safety profiles compared to interferon-based regimens [, ].

Ledipasvir

    Compound Description: Ledipasvir is another direct-acting antiviral agent that acts on the HCV NS5A protein, a key component of the viral replication complex [, , ].

    Relevance: Similar to sofosbuvir, ledipasvir is investigated in combination regimens with simeprevir, particularly for treating HCV genotype 1 infections [, ]. These combinations aim to enhance efficacy and potentially shorten treatment duration.

Daclatasvir

    Compound Description: Daclatasvir is a potent inhibitor of the HCV NS5A protein, similar to ledipasvir, disrupting viral replication by interfering with NS5A's multiple functions in the viral life cycle [, , , ].

    Relevance: Daclatasvir is explored in combination regimens alongside simeprevir and sofosbuvir as an all-oral, interferon-free treatment option for chronic HCV infection [, ]. This combination demonstrates promising efficacy and improved tolerability.

Paritaprevir

    Compound Description: Paritaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A protease, similar to simeprevir [].

    Relevance: While both are protease inhibitors, paritaprevir is often combined with other direct-acting antivirals like ombitasvir and dasabuvir, forming a regimen known as Viekira Pak, for treating HCV genotype 1 infection []. This combination offers a treatment alternative to simeprevir-based therapies.

Ombitasvir

    Compound Description: Ombitasvir is a direct-acting antiviral agent that inhibits the HCV NS5A protein, much like ledipasvir and daclatasvir, blocking viral replication by interfering with NS5A's essential role [].

    Relevance: Ombitasvir is often combined with paritaprevir and dasabuvir in the Viekira Pak regimen for HCV genotype 1 infection []. This combination provides another interferon-free option for HCV treatment, distinct from simeprevir-containing regimens.

Dasabuvir

    Compound Description: Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase, disrupting HCV replication by targeting a different site on the polymerase enzyme compared to sofosbuvir [].

    Relevance: Dasabuvir is included in the Viekira Pak regimen along with paritaprevir and ombitasvir as a treatment option for HCV genotype 1 infection []. This combination offers an alternative to interferon-based therapies and those including simeprevir.

Grazoprevir

    Compound Description: Grazoprevir is a direct-acting antiviral agent that inhibits the HCV NS3/4A protease, similar to simeprevir and paritaprevir [].

    Relevance: Grazoprevir is typically combined with elbasvir as an all-oral, once-daily regimen for treating chronic HCV infection []. This combination provides a treatment option distinct from simeprevir-based regimens.

Elbasvir

    Compound Description: Elbasvir is a direct-acting antiviral agent that targets the HCV NS5A protein, like ledipasvir, daclatasvir, and ombitasvir, hindering viral replication by disrupting NS5A's essential functions [].

    Relevance: Elbasvir is often combined with grazoprevir for treating chronic HCV infection []. This combination offers an alternative treatment approach to regimens containing simeprevir.

Telaprevir

    Compound Description: Telaprevir is a first-generation HCV NS3/4A protease inhibitor [, , ].

Boceprevir

    Compound Description: Boceprevir, similar to telaprevir, is a first-generation HCV NS3/4A protease inhibitor [, ].

    Relevance: Both boceprevir and telaprevir were significant advancements in HCV treatment, but simeprevir offers advantages in terms of efficacy, safety, and once-daily dosing compared to these earlier protease inhibitors [, ].

Peginterferon alfa

    Compound Description: Peginterferon alfa is a long-acting form of interferon, a naturally occurring cytokine that exerts antiviral effects by modulating the immune response against viral infections [, , , , , , , , , , , , , , , ].

Ribavirin

    Compound Description: Ribavirin is a nucleoside analog with antiviral activity against a broad range of viruses, including HCV [, , , , , , , , , , , , , , , , , , , , , , , ]. Its mechanism of action against HCV is not fully understood but involves interfering with viral RNA synthesis and other viral processes.

GS-331007

    Compound Description: GS-331007 is the pharmacologically active metabolite of sofosbuvir, responsible for its antiviral activity against HCV [].

    Relevance: Understanding the pharmacokinetic properties of GS-331007 is crucial in evaluating the efficacy and safety of sofosbuvir, particularly when used in combination with other direct-acting antivirals like simeprevir [].

Source and Classification

Simeprevir was developed through a collaboration between Medivir and Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It is classified as a peptidomimetic compound, designed to mimic the structure of peptides to effectively inhibit viral proteases. The chemical formula of simeprevir is C38H47N5O7S2C_{38}H_{47}N_{5}O_{7}S_{2}, and it features a complex macrocyclic structure that enhances its binding affinity to target proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of simeprevir involves several key steps that utilize advanced organic chemistry techniques. Initial synthetic routes focused on creating the cyclopentane macrocyclic core, which is crucial for its activity against the hepatitis C virus protease. The synthesis typically begins with the formation of a cyclopentane ring through cyclization reactions followed by functional group modifications to introduce necessary substituents.

One notable synthetic pathway includes:

  1. Formation of the Macrocycle: This involves cyclization reactions that create the core structure.
  2. Functionalization: Subsequent reactions introduce various functional groups, enhancing solubility and bioactivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure pharmaceutical-grade quality .
Molecular Structure Analysis

Structure and Data

The molecular structure of simeprevir features a complex arrangement that includes a macrocyclic framework, which is essential for its inhibitory action. The key structural elements include:

  • Cyclopentane Ring: Provides rigidity and conformational stability.
  • Thiazole and Quinoline Moieties: Contribute to its binding interactions with the viral protease.

The three-dimensional conformation plays a critical role in its mechanism of action, allowing for optimal interaction with the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Simeprevir undergoes various chemical reactions during its metabolism. The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the oxidation of simeprevir into several metabolites. These metabolites can exhibit varying degrees of antiviral activity and are crucial for understanding drug interactions.

Key reactions include:

  1. Oxidation: Conversion into hydroxylated metabolites.
  2. Glucuronidation: Conjugation reactions that enhance solubility for excretion.
  3. Potential Drug Interactions: Due to its metabolism by CYP3A4, simeprevir may interact with other medications metabolized by the same enzyme .
Mechanism of Action

Process and Data

Simeprevir exerts its antiviral effects by specifically inhibiting the NS3/4A serine protease of the hepatitis C virus. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.

  • Binding Affinity: The macrocyclic structure allows for high-affinity binding to the active site of the NS3 protease.
  • Inhibition Profile: Studies have shown that simeprevir can significantly reduce viral load in infected patients when used in combination therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Simeprevir exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 669.96 g/mol.
  • Solubility: Moderately soluble in organic solvents; low solubility in water.
  • Stability: Stable under acidic conditions but sensitive to light.

These properties influence its formulation as an oral medication and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion characteristics .

Applications

Scientific Uses

Simeprevir is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications extend beyond hepatitis C treatment; recent studies have explored its potential efficacy against other viral infections, such as SARS-CoV-2.

Notable applications include:

  • Hepatitis C Treatment: Effective in combination therapies leading to sustained virologic response.
  • Antiviral Research: Investigated for repurposing against coronaviruses due to its protease inhibition properties .
Molecular Mechanisms of Antiviral Activity

Inhibition of HCV NS3/4A Protease: Structural Binding Dynamics

Simeprevir (TMC435) is a macrocyclic serine protease inhibitor that binds covalently yet reversibly to the hepatitis C virus (HCV) NS3/4A protease active site. Its P2 quinoxaline moiety and fused macrocyclic core enable high-affinity interactions with conserved residues (H57, D81, S139) of the catalytic triad. Unlike early linear protease inhibitors (e.g., telaprevir), simeprevir’s rigid structure optimizes binding to the shallow substrate groove, reducing entropy penalties upon association [5] [10].

Key structural dynamics include:

  • Resistance Mutation Vulnerability: The Q80K polymorphism (prevalent in 30%–50% of HCV genotype 1a strains) disrupts a critical hydrogen bond with simeprevir’s sulfonamide group, increasing half-maximal effective concentration (EC50) by 10-fold. In contrast, grazoprevir retains potency against Q80K due to its P2-quinoxaline’s cation-π interaction with R155 [2] [10].
  • Zinc Coordination: Simeprevir stabilizes the protease’s zinc-binding domain via hydrophobic contacts with A156 and D168, mutations of which impair inhibitor binding [5].

Table 1: Impact of NS3/4A Polymorphisms on Simeprevir Binding

Resistance MutationFold-Change in EC50Structural Mechanism
Q80K>10Loss of hydrogen bond with sulfonamide group
R155K>100Disrupted salt bridge with D168
D168V>50Altered hydrophobic pocket occupancy
A156T>100Steric hindrance near catalytic triad

Molecular dynamics simulations reveal that D168 acts as an anchor for R155; substitutions here permit conformational flexibility that simeprevir cannot accommodate, unlike inhibitors with adaptive P2 motifs [10].

Synergistic Interactions with NS5B Polymerase Inhibitors (e.g., Sofosbuvir)

Simeprevir exhibits profound synergy with sofosbuvir (an NS5B nucleotide polymerase inhibitor), enabling interferon-free HCV regimens. This synergy arises from complementary suppression of viral replication cycles:

  • Replication Complex Disruption: Simeprevir blocks NS3/4A-mediated cleavage of the HCV polyprotein, preventing maturation of NS4B–NS5B components required for RNA replication. Sofosbuvir incorporates into viral RNA as a chain-terminating nucleotide analog, halting genome synthesis [6] [8].
  • High Barrier to Resistance: In the phase 3 OPTIMIST-2 trial, simeprevir/sofosbuvir achieved 83% sustained virologic response (SVR) in genotype 1-infected cirrhotic patients despite pre-existing NS3 polymorphisms. Only 2% of failures emerged with new NS5B mutations (e.g., S282T), confirming non-overlapping resistance profiles [6].

Table 2: Mechanisms of Simeprevir-Sofosbuvir Synergy

Target ProteinSimeprevir ActionSofosbuvir ActionCombined Effect
NS3/4A proteasePrevents polyprotein processingLoss of functional replicase complex
NS5B polymeraseRNA chain terminationSuppressed RNA synthesis
Host innate responseRestores MAVS-dependent interferon productionEnhances ISG antiviral activityImmune-mediated clearance of infected cells

Pharmacodynamic modeling shows simeprevir reduces HCV RNA by 3–4 logs within 48 hours (protease-dependent clearance), while sofosbuvir sustains deep suppression (>99% efficacy) through prolonged triphosphate tissue retention [6].

Role in Restoring Interferon-Signaling Pathways via MAVS/TRIF Modulation

Beyond direct antiviral effects, simeprevir enhances host immunity by reversing NS3/4A-mediated disruption of mitochondrial antiviral-signaling (MAVS) and Toll/IL-1 receptor domain-containing adapter-inducing IFN-β (TRIF) pathways:

  • MAVS Cleavage Inactivation: HCV NS3/4A proteolytically cleaves MAVS at Cys-508, detaching it from mitochondrial membranes and preventing RIG-I signal transduction. Simeprevir inhibits this cleavage, permitting MAVS polymerization and recruitment of TRAF3/6 E3 ligases. These ligases catalyze K63-linked polyubiquitination of MAVS, activating TBK1-IRF3 interferon induction [4] [9].
  • TRIF Pathway Restoration: NS3/4A cleaves TRIF in endosomes, abrogating TLR3-dependent interferon responses. By preserving TRIF integrity, simeprevir facilitates TRIF-TBK1 complex formation and subsequent IRF3 phosphorylation [4] [7].

Notably, simeprevir-treated cells exhibit 5-fold higher IFN-β mRNA expression post-viral challenge compared to NS5A-inhibited cells, confirming unique immune restoration [1]. This MAVS/TRIF protection is genotype-dependent; simeprevir restores signaling more effectively in genotype 1 than genotype 3, correlating with NS3/4A binding affinity variations [5].

Table 3: Simeprevir's Effects on Innate Immune Pathways

Host PathwayViral Subversion MechanismSimeprevir-Mediated ProtectionDownstream Outcome
MAVS (RIG-I)Cleavage at Cys-508Blocks NS3/4A-mediated cleavageTRAF6-dependent IRF3 activation, IFN-β production
TRIF (TLR3)Cleavage at multiple sitesPrevents TRIF degradationTBK1 phosphorylation, ISG transcription
NLRX1MAVS-NLRX1 inhibitory complex formationDissociates NLRX1 via TRAF2 recruitmentEnhanced RIG-I signal propagation

Mitochondrial localization studies show simeprevir increases MAVS puncta formation by 70% in HCV-infected hepatocytes, directly linking protease inhibition to immune complex assembly [1] [9].

  • Simeprevir
  • Sofosbuvir
  • Grazoprevir
  • Telaprevir
  • Boceprevir

Properties

CAS Number

923604-59-5

Product Name

Simeprevir

IUPAC Name

(4S)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

Molecular Formula

C38H47N5O7S2

Molecular Weight

749.9 g/mol

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/t23?,24?,27?,28?,38-/m0/s1

InChI Key

JTZZSQYMACOLNN-ZMKZURCUSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Solubility

Insoluble
Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents

Synonyms

435, TMC
435350, TMC
N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide
Olysio
simeprevir
TMC 435
TMC 435350
TMC-435
TMC-435350
TMC435
TMC435350

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.